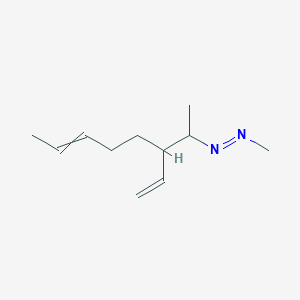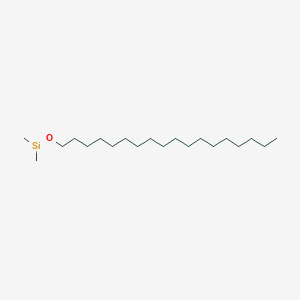![molecular formula C15H15O7P B14495575 Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate CAS No. 65549-37-3](/img/structure/B14495575.png)
Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system. The presence of a phosphate group further enhances its reactivity and potential utility in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate typically involves the following steps:
-
Formation of the Furobenzopyran Core: : The initial step involves the synthesis of the furobenzopyran core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. Common reagents used in this step include furan derivatives and benzopyran precursors.
-
Introduction of the Phosphate Group: : The next step involves the introduction of the phosphate group. This is typically done through a phosphorylation reaction using diethyl phosphorochloridate or similar reagents. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form higher oxidation state products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution: : The phosphate group can undergo substitution reactions with nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Reduced furobenzopyran derivatives.
Substitution: Substituted furobenzopyran phosphates.
Applications De Recherche Scientifique
Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its reactivity, allowing it to participate in phosphorylation reactions. This can lead to the modulation of various biological pathways, including signal transduction and enzyme activity. The compound’s unique structure enables it to bind to specific targets, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Diethyl 7-oxo-7H-furo3,2-gbenzopyran-4-yl phosphate can be compared with other similar compounds, such as:
- 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : Known for its use in organic synthesis and biological studies .
- 7H-Furo 3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Utilized in various chemical reactions and research applications .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Studied for its unique chemical properties and potential applications .
The uniqueness of Diethyl 7-oxo-7H-furo3,2-g
Propriétés
Numéro CAS |
65549-37-3 |
|---|---|
Formule moléculaire |
C15H15O7P |
Poids moléculaire |
338.25 g/mol |
Nom IUPAC |
diethyl (7-oxofuro[3,2-g]chromen-4-yl) phosphate |
InChI |
InChI=1S/C15H15O7P/c1-3-19-23(17,20-4-2)22-15-10-5-6-14(16)21-13(10)9-12-11(15)7-8-18-12/h5-9H,3-4H2,1-2H3 |
Clé InChI |
OQIKZHBINIRXIX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


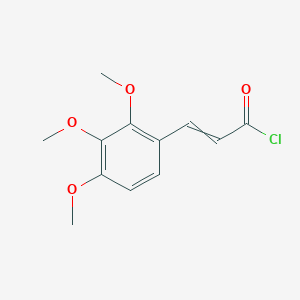

![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
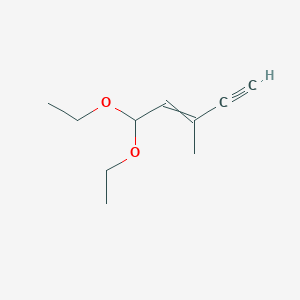
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
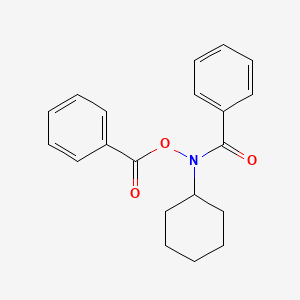
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)


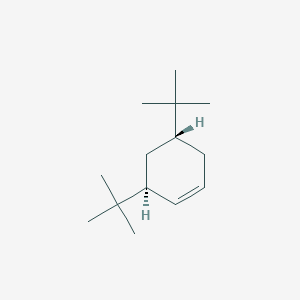
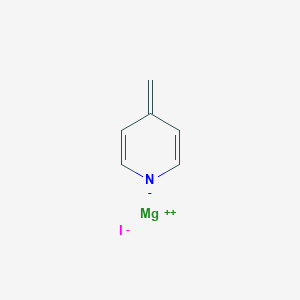
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
